

# A Preclinical Technical Overview of YL-0919: A Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YL-1-9    |           |
| Cat. No.:            | B15583647 | Get Quote |

Disclaimer: This document summarizes publicly available preclinical data for the investigational compound YL-0919. As of the latest search, detailed Phase I and Phase II clinical trial data are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals.

#### Introduction

YL-0919 (Hypidone Hydrochloride) is a novel investigational drug with a multimodal mechanism of action, primarily targeting the serotonin system. It acts as a dual 5-HT1A partial agonist and a selective serotonin reuptake inhibitor (SSRI).[1] Preclinical studies suggest that YL-0919 exhibits antidepressant- and anxiolytic-like effects, potentially with a faster onset of action compared to existing treatments like fluoxetine.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on YL-0919, focusing on its pharmacological effects, underlying signaling pathways, and the experimental methodologies used in its evaluation.

## **Quantitative Preclinical Data**

The following tables summarize key quantitative findings from various preclinical studies on YL-0919.

Table 1: In Vitro Binding Affinity and Functional Activity



| Target                                     | Assay                                 | Species            | Value        | Unit   | Reference |
|--------------------------------------------|---------------------------------------|--------------------|--------------|--------|-----------|
| 5-HT<br>Transporter<br>(SERT)              | Binding<br>Affinity (Ki)              | Human              | 0.72 ± 0.10  | nmol/L | [1]       |
| 5-HT1A<br>Receptor                         | Binding<br>Affinity (Ki)              | Human              | 0.19 ± 0.02  | nmol/L | [1]       |
| 5-HT Uptake<br>Inhibition<br>(IC50)        | hSERT-<br>transfected<br>HEK293 cells | Human              | 1.93 ± 0.18  | nmol/L | [1]       |
| 5-HT Uptake<br>Inhibition<br>(IC50)        | Rat frontal cortex                    | Rat                | 1.78 ± 0.34  | nmol/L | [1]       |
| 5-HT1A Receptor Functional Activity (EC50) | [ <sup>35</sup> S]-GTPyS<br>binding   | Rat<br>hippocampus | 1.20 ± 0.21  | nmol/L | [1]       |
| 5-HT1A Receptor Functional Activity (Emax) | [ <sup>35</sup> S]-GTPyS<br>binding   | Rat<br>hippocampus | 85.11 ± 9.70 | %      | [1]       |

Table 2: Behavioral Effects in Animal Models of Depression and Anxiety



| Model                                                   | Species | YL-0919<br>Dose<br>(mg/kg) | Effect                                     | P-value            | Reference |
|---------------------------------------------------------|---------|----------------------------|--------------------------------------------|--------------------|-----------|
| Forced Swim<br>Test (FST)                               | Mice    | 2.5                        | Decreased immobility time                  | p < 0.05           | [2]       |
| Tail Suspension Test (TST)                              | Mice    | 2.5                        | Decreased immobility time                  | p < 0.01           | [2]       |
| Chronic Unpredictable Stress (CUS) - Sucrose Preference | Rats    | 1.25 and 2.5               | Increased<br>sucrose<br>preference         | p < 0.01           | [1]       |
| Chronic Unpredictable Stress (CUS) - Open Field Test    | Rats    | 1.25 and 2.5               | Increased<br>crossings and<br>rearings     | p < 0.05, p < 0.01 | [1]       |
| Elevated<br>Plus-Maze<br>Test                           | Rats    | 1.25 and 2.5               | Increased time in and entries to open arms | Not specified      | [1]       |
| Novelty-<br>Suppressed<br>Feeding Test<br>(NSFT)        | Rats    | 1.25 and 2.5               | Decreased<br>latency to<br>feed            | p < 0.01           | [1]       |

Table 3: Neurochemical and Cellular Effects in Animal Models



| Measure<br>ment                          | Brain<br>Region                | Species | YL-0919<br>Dose<br>(mg/kg) | Effect                               | P-value               | Referenc<br>e |
|------------------------------------------|--------------------------------|---------|----------------------------|--------------------------------------|-----------------------|---------------|
| Serum ACTH Levels (CUS model)            | -                              | Rats    | 1.25 and<br>2.5            | Significantl<br>y reduced            | p < 0.05              | [1]           |
| Serum Corticoster one Levels (CUS model) | -                              | Rats    | 1.25 and<br>2.5            | Significantl<br>y reduced            | p < 0.05, p<br>< 0.01 | [1]           |
| cAMP<br>Levels<br>(CUS<br>model)         | Hippocamp<br>us                | Rats    | 2.5                        | Significantl<br>y<br>enhanced        | p < 0.01              | [1]           |
| pCREB/CR<br>EB Ratio<br>(CUS<br>model)   | Hippocamp<br>us                | Rats    | 1.25 and<br>2.5            | Ameliorate<br>d reduction            | Not<br>specified      | [1]           |
| BDNF<br>Levels<br>(CUS<br>model)         | Hippocamp<br>us                | Rats    | 1.25 and<br>2.5            | Ameliorate<br>d reduction            | Not<br>specified      | [1]           |
| Phosphoryl<br>ation of<br>mTOR           | Medial<br>Prefrontal<br>Cortex | Mice    | 2.5                        | Significantl<br>y<br>upregulate<br>d | Not<br>specified      | [4]           |
| Phosphoryl<br>ation of<br>GSK-3β         | Medial<br>Prefrontal<br>Cortex | Mice    | 2.5                        | Significantl<br>y<br>upregulate<br>d | Not<br>specified      | [4]           |







|                                                                                                    | Synapsin I     |          |  |     |
|----------------------------------------------------------------------------------------------------|----------------|----------|--|-----|
| and PSD95 Levels (CUS model)  Hippocamp Rats us Not Reversed Not specified decrease specified  [2] | Levels<br>(CUS | <br>Rats |  | [2] |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the preclinical evaluation of YL-0919 are outlined below.

The FST is a behavioral test used to assess antidepressant-like activity in rodents.[5] Mice were individually placed in a cylindrical container filled with water (25°C) to a depth of 10 cm.[2] The total duration of the test was 6 minutes, and the immobility time during the last 4 minutes was recorded.[5] Immobility was defined as the state in which the mouse ceased struggling and remained floating, making only movements necessary to keep its head above water.[5] YL-0919 or a vehicle control was administered orally (p.o.) 60 minutes prior to the test.[5]

The CUS model is a widely used preclinical model to induce depressive-like behaviors in rodents. Male Sprague-Dawley rats were subjected to a variety of stressors for 5 weeks.[1] Stressors included food and water deprivation, space restriction, loud noise, and strobe light.[3] During the 5-week stress period, rats were administered YL-0919 (1.25 and 2.5 mg/kg) or a positive control (fluoxetine, 10 mg/kg) orally on a daily basis.[1] Behavioral tests, such as the sucrose preference test and open field test, were conducted to evaluate the antidepressant-like effects of the treatments.[1]

To investigate the molecular mechanisms of YL-0919, Western blotting was used to measure the expression and phosphorylation of key proteins in brain tissue.[2][4] Animals were treated with YL-0919, and specific brain regions (e.g., hippocampus, medial prefrontal cortex) were dissected.[2][4] Tissue samples were homogenized in lysis buffer, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against target proteins (e.g., mTOR, GSK-3β, synapsin I, PSD95, BDNF) and subsequently with secondary antibodies.[2][4] Protein bands were visualized and quantified using an imaging system.[4]



# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed signaling pathways affected by YL-0919 and a typical experimental workflow for its preclinical evaluation.



Click to download full resolution via product page

Caption: Proposed signaling pathway of YL-0919.





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of YL-0919.



## Conclusion

The available preclinical data for YL-0919 suggest a promising profile for a novel antidepressant with a multimodal mechanism of action. Studies in various animal models have demonstrated its efficacy in reversing depressive- and anxiety-like behaviors. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the cAMP and mTOR pathways, and the upregulation of neurotrophic factors like BDNF, ultimately leading to enhanced synaptic plasticity. While these preclinical findings are encouraging, the translation of these results to human efficacy and safety will require the successful completion and reporting of Phase I and Phase II clinical trials. As YL-0919 is reportedly in Phase II clinical trials, future publications of this data will be critical for a comprehensive understanding of its therapeutic potential.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. YL-0919, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypidone Hydrochloride (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (YL-0919) in Monkeys Subjected to Chronic Unpredictable Stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New monoamine antidepressant, hypidone hydrochloride (YL-0919), enhances the
  excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism PMC
  [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-Like Activity of YL-0919: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]
- 6. Frontiers | The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (YL-0919) in mice [frontiersin.org]



 To cite this document: BenchChem. [A Preclinical Technical Overview of YL-0919: A Novel Antidepressant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583647#available-phase-i-and-phase-ii-clinical-trial-data-for-yl-0919]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com